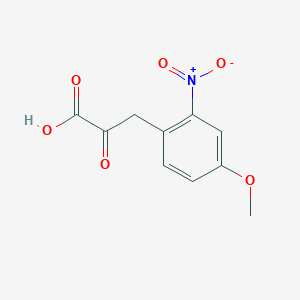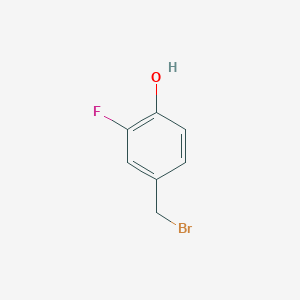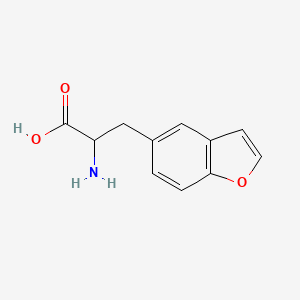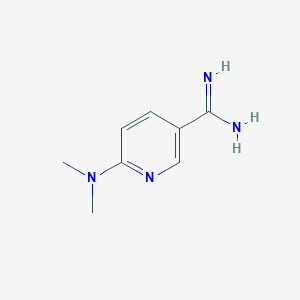
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol. This compound features a bromine atom and a fluorine atom on a benzene ring, which is attached to a piperidine ring via a methylene bridge. It is a versatile intermediate used in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol typically involves the following steps:
Bromination and Fluorination: Starting with a benzene ring, bromination and fluorination reactions introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Formation of Piperidine Ring: The benzene ring is then reacted with piperidine to form the piperidine ring structure.
Attachment of Benzyl Group: Finally, the benzyl group is attached to the piperidine ring through a methylene bridge.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents replacing the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Studying the biological activity of derivatives and their potential as bioactive molecules.
Medicine: Investigating the compound's potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is similar to other compounds with benzylpiperidine structures, but its unique combination of bromine and fluorine atoms on the benzene ring sets it apart. Similar compounds include:
4-(3-Chloro-5-fluorobenzyl)piperidin-4-ol
4-(3-Bromo-4-fluorobenzyl)piperidin-4-ol
4-(3-Bromo-5-methylbenzyl)piperidin-4-ol
Eigenschaften
Molekularformel |
C12H15BrFNO |
|---|---|
Molekulargewicht |
288.16 g/mol |
IUPAC-Name |
4-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-12(16)1-3-15-4-2-12/h5-7,15-16H,1-4,8H2 |
InChI-Schlüssel |
WAKBASHHCZSFGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC(=CC(=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



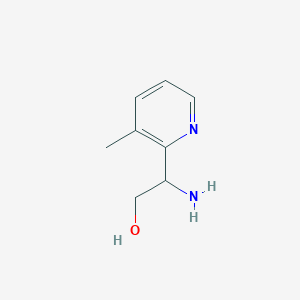
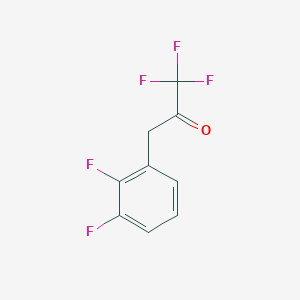
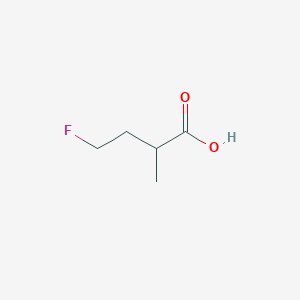
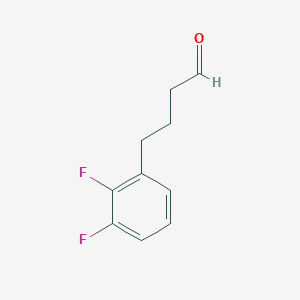

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
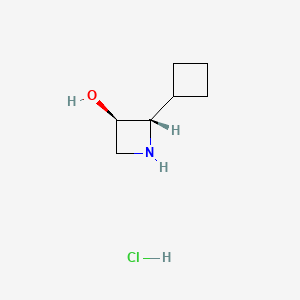
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
